molecular formula C12H14O2 B8605067 Methyl(4-cyclopropylphenyl)acetate

Methyl(4-cyclopropylphenyl)acetate

Cat. No.: B8605067
M. Wt: 190.24 g/mol
InChI Key: GQHYZWBGWMVRFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl(4-cyclopropylphenyl)acetate is an organic ester characterized by a phenyl ring substituted with a cyclopropyl group at the para position, linked to an acetate moiety via a methyl ester. This compound is likely utilized as an intermediate in organic synthesis, particularly in pharmaceuticals or agrochemicals, where cyclopropane rings are valued for their conformational rigidity and metabolic stability [[inferred from structural analogs in ]].

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights structural differences and molecular data for Methyl(4-cyclopropylphenyl)acetate and related esters:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Structural Features
This compound 4-cyclopropylphenyl C₁₂H₁₄O₂ 206.24 Cyclopropyl group introduces ring strain
(4-Methylphenyl)acetate 4-methylphenyl C₉H₁₀O₂ 150.17 Methyl group is electron-donating
Methyl 2-(cyclopropylamino)-2-(4-hydroxyphenyl)acetate 4-hydroxyphenyl, cyclopropylamino C₁₂H₁₅NO₃ 221.25 Polar groups (OH, NH) enhance solubility
METHYL(4-ACETYLPHENYL)ACETATE 4-acetylphenyl C₁₁H₁₂O₃ 192.21 Acetyl group is electron-withdrawing
Ethyl 2-(4-cyanophenyl)acetate 4-cyanophenyl C₁₁H₁₁NO₂ 189.21 Cyano group increases electrophilicity

Physicochemical Properties

  • This compound : The cyclopropyl group likely reduces solubility in polar solvents compared to methyl-substituted analogs but enhances thermal stability due to restricted rotation .
  • (4-Methylphenyl)acetate : Exhibits higher volatility (lower molecular weight) and is commonly used in fragrances due to its mild odor .
  • Methyl 2-(cyclopropylamino)-2-(4-hydroxyphenyl)acetate: Hydroxyl and amino groups improve water solubility, making it suitable for biological applications .

Reactivity and Stability

  • Electron-Donating Substituents (e.g., methyl): Stabilize the ester against nucleophilic attack, as seen in (4-Methylphenyl)acetate .
  • Electron-Withdrawing Substituents (e.g., acetyl, cyano): Enhance reactivity toward hydrolysis or nucleophilic substitution. For example, METHYL(4-ACETYLPHENYL)ACETATE may hydrolyze faster under acidic conditions .
  • Cyclopropyl Groups: The strained ring in this compound could lead to unique reactivity, such as ring-opening under specific conditions, which is absent in non-cyclic analogs .

Notes

  • Discrepancies in molecular formulas (e.g., C₉H₉O₂ vs. C₉H₁₀O₂ for (4-Methylphenyl)acetate) may arise from ionization states or typographical errors in sources .
  • Biological data for this compound is extrapolated from structurally related compounds in the evidence.

Properties

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

methyl 2-(4-cyclopropylphenyl)acetate

InChI

InChI=1S/C12H14O2/c1-14-12(13)8-9-2-4-10(5-3-9)11-6-7-11/h2-5,11H,6-8H2,1H3

InChI Key

GQHYZWBGWMVRFH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=CC=C(C=C1)C2CC2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of methyl(4-iodophenyl)acetate (1.5 g, 5.4 mmol), cyclopropylboronic acid (607 mg, 7.06 mmol), potassium phosphate (4.04 g, 29.7 mmol) and tricyclohexylphosphine (152 mg, 10 mol %) in 25 mL toluene under nitrogen was added water (1.25 mL) and palladium acetate (61 mg, 5 mol %). The mixture was heated to 100° C. for 10 hours. After cooling to room temperature, water and ethyl acetate were added and the mixture was filtered through a Celite® pad to remove insoluble material. The layers were separated and the water layer was washed 2× with ethyl acetate. The combined organic layers were washed with brine and dried over anhydrous magnesium sulfate. Solvent removal gave 1.5 g of a dark yellow paste which was purified by silica chromatography on an ISCO (Teledyne Corp., Thousand Oaks, Calif.) column, eluting with a gradient 0/100 to 30/70 ethyl acetate/heptanes, to give methyl(4-cyclopropylphenyl)acetate as a yellow semi-solid (718 mg, 69%).
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
607 mg
Type
reactant
Reaction Step One
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potassium phosphate
Quantity
4.04 g
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reactant
Reaction Step One
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152 mg
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
61 mg
Type
catalyst
Reaction Step One
Name
Quantity
1.25 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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